3'-Amino-2',3'-dideoyinosine
Overview
Description
3’-Amino-2’,3’-dideoyinosine (CAS Number: 2197044-57-6) is a chemical compound that has gained attention in the field of research due to its potential biological properties . It has a linear formula of C10H13N5O3 .
Molecular Structure Analysis
The IUPAC name for 3’-Amino-2’,3’-dideoyinosine is 9-((2R,4R,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol . Its molecular weight is 251.24 .Physical And Chemical Properties Analysis
3’-Amino-2’,3’-dideoyinosine is a white to yellow solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Metabolic Pathways and Biochemical Properties
- 3'-Amino-2',3'-dideoxyinosine is involved in complex metabolic pathways in human cells. A study found that in the presence of MgCl2, KCl, and inosine-5'-monophosphate, purified cytosolic 5'-nucleotidase catalyzed the phosphorylation of 2',3'-Dideoxyinosine (ddI) (Johnson & Fridland, 1989). Another study noted the chemical stability of 2',3'-dideoxyinosine in aqueous media and its interaction with human serum albumin, which could be relevant for its pharmacological properties (Michalik, Drzazga, & Michnik, 2008).
Synthesis and Structural Analysis
- The synthesis of 3'-amino-2',3'-dideoxyinosine has been a subject of research due to its potential applications. One study described the chemical synthesis of 2',3'-dideoxyinosine from 2'-deoxyinosine, highlighting the process of selective benzoylation and deoxygenation (Webb, Wos, Martin, & Brodfuehrer, 1988). Another research focused on the structural analysis of 2',3'-dideoxyinosine by NMR spectroscopy and molecular orbital calculations, providing insights into its molecular structure (Plavec, Koole, & Chattopadhyaya, 1992).
Interaction with Viruses and Potential Antiviral Activity
- Research has explored the interaction of 3'-amino-2',3'-dideoxyinosine with various viruses. For example, a study investigating the anti-human immunodeficiency virus (HIV) effect of hydroxamate compounds combined with 2',3'-dideoxyinosine in infected resting human lymphocytes suggested potential synergistic antiviral effects (Malley, Grange, Hamedi-Sangsari, & Vila, 1994).
Immunological Impact
- The impact of 2',3'-dideoxyinosine on the immune system has also been a focus of research. One study showed that 2',3'-dideoxyinosine inhibits the humoral immune response in mice by targeting B lymphocytes (Phillips & Munson, 1997).
Safety And Hazards
properties
IUPAC Name |
9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-FSDSQADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-2',3'-dideoyinosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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